molecular formula C19H18O4 B2856398 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 303094-61-3

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2856398
CAS RN: 303094-61-3
M. Wt: 310.349
InChI Key: YFCQDYWCKNCIBJ-UHFFFAOYSA-N
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Description

“7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a chemical compound that belongs to the class of organic compounds known as coumarins . It is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H16O4 . The average mass is 296.317 Da and the monoisotopic mass is 296.104858 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources available .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

The compound is structurally related to flavonoids, which are known for their antimicrobial and anti-inflammatory properties. For example, Tectorigenin monohydrate, a compound with a similar chromen-4-one structure isolated from Belamcanda chinensis, has demonstrated antimicrobiotic and anti-inflammatory effects. This is attributed to the molecular structure, where the chromen-4-one system and the benzene ring form specific angles, facilitating inter- and intramolecular hydrogen bonding, which could be relevant for the biological activities of similar compounds (Liu, Ma, Gao, & Wu, 2008).

Photophysical Properties

The phototransformation properties of chromen-4-ones, closely related to 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, have been studied. These compounds exhibit regioselective photocyclisation and dealkoxylation under UV light, leading to the formation of products with exotic tetracyclic scaffolds. Such transformations hint at the potential utility of these compounds in photochemical applications and the development of photoresponsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).

Fluorogenic Sensing Applications

Certain chromen-2-one derivatives exhibit unusual fluorescence properties, which can be exploited in sensor development. Specifically, compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one show negligible fluorescence in aprotic solvents but fluoresce strongly in protic solvents. This environment-sensitive fluorescence could be useful for developing fluorogenic sensors for detecting changes in solvent polarity or the presence of specific biomolecules (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Photovoltaic Applications

Chromen-2-one derivatives have been evaluated for their potential in dye-sensitized solar cells (DSSCs). Studies involving derivatives with modifications such as methoxy and azo groups have shown that these compounds can act as efficient photosensitizers, contributing to the conversion of solar energy into electrical energy. Their electronic and photovoltaic properties, including polarizability and hyperpolarizability, suggest their utility in improving the efficiency of DSSCs (Gad, Kamar, & Mousa, 2020).

Molecular Docking and Drug Design

Chromen-2-one derivatives have been investigated for their potential in drug design through molecular docking studies. For instance, novel hybrid compounds containing pyrazole and coumarin cores have been characterized for their structural, spectroscopic, and electronic properties, as well as their interactions with biological targets such as interleukin-6 (IL-6). These studies provide insights into the design of new pharmacophores with potential therapeutic applications (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Mechanism of Action

The mechanism of action of “7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” is not explicitly mentioned in the sources available .

Safety and Hazards

The safety and hazards associated with “7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” are not explicitly mentioned in the sources available .

Future Directions

The future directions for the research and application of “7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one” are not explicitly mentioned in the sources available .

properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-22-15-9-10-16-17(11-15)23-12(2)18(19(16)20)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCQDYWCKNCIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303094-61-3
Record name 7-ETHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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